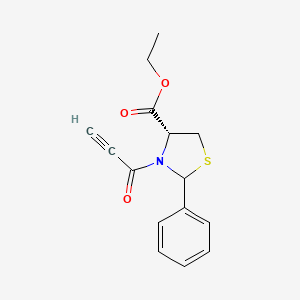
3-(Pyrimidin-4-yl)propan-1-amine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is a compound that combines a pyrimidine ring with a propylamine side chain, stabilized by trifluoroacetic acid. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-4-yl)propan-1-amine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. Trifluoroacetic acid is often used as a catalyst to facilitate the reaction. Microwave-assisted reactions and Vilsmeier–Haack conditions are commonly employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst under microwave conditions can significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites, inhibiting enzyme activity and affecting various biochemical pathways. The propylamine side chain enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and structural similarity.
Pyrimidine analogs: Share the pyrimidine ring but differ in side chains and functional groups.
Uniqueness
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is unique due to its combination of a pyrimidine ring with a propylamine side chain, which enhances its biological activity and specificity. The use of trifluoroacetic acid as a stabilizing agent further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C9H12F3N3O2 |
|---|---|
Poids moléculaire |
251.21 g/mol |
Nom IUPAC |
3-pyrimidin-4-ylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c8-4-1-2-7-3-5-9-6-10-7;3-2(4,5)1(6)7/h3,5-6H,1-2,4,8H2;(H,6,7) |
Clé InChI |
PJWVUPNCEDYYFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1CCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


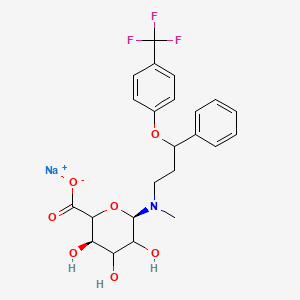
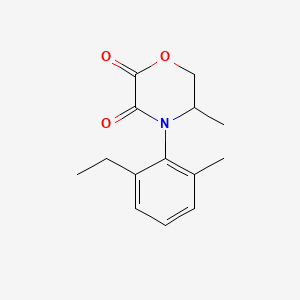
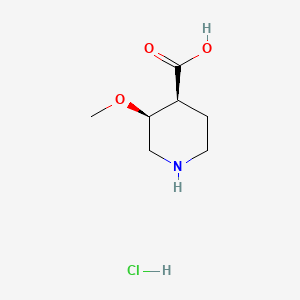
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)
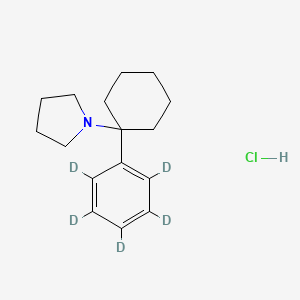
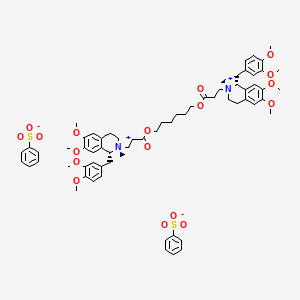
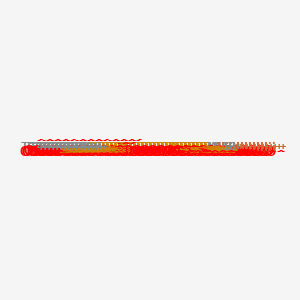
![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
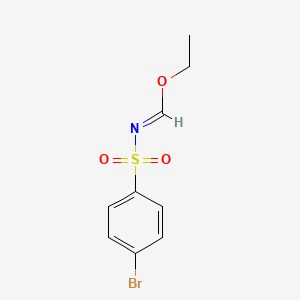
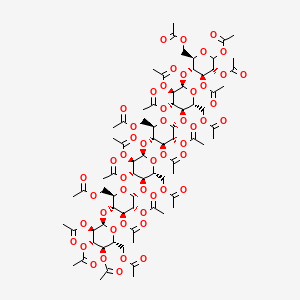
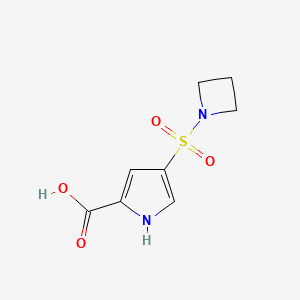

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
